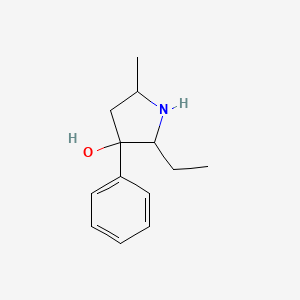

2-Ethyl-5-methyl-3-phenylpyrrolidin-3-ol

CAS No.:

Cat. No.: VC17565136

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 2-ethyl-5-methyl-3-phenylpyrrolidin-3-ol |

| Standard InChI | InChI=1S/C13H19NO/c1-3-12-13(15,9-10(2)14-12)11-7-5-4-6-8-11/h4-8,10,12,14-15H,3,9H2,1-2H3 |

| Standard InChI Key | NCBMSYHHOVQIRI-UHFFFAOYSA-N |

| Canonical SMILES | CCC1C(CC(N1)C)(C2=CC=CC=C2)O |

Introduction

Molecular Structure and Classification

Core Framework and Substituents

The compound’s backbone consists of a pyrrolidine ring (a saturated five-membered ring with one nitrogen atom). Key substituents include:

-

2-Ethyl group: A two-carbon chain at position 2.

-

5-Methyl group: A single-carbon branch at position 5.

-

3-Phenyl group: An aromatic ring at position 3.

-

3-Hydroxyl group: A polar -OH group at position 3.

The IUPAC name, 2-ethyl-5-methyl-3-phenylpyrrolidin-3-ol, reflects this substitution pattern. Its molecular weight is 205.30 g/mol, and the InChIKey (NCBMS...) provides a unique identifier for database searches.

Table 1: Molecular Properties of 2-Ethyl-5-methyl-3-phenylpyrrolidin-3-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 2-ethyl-5-methyl-3-phenylpyrrolidin-3-ol |

| InChI | InChI=1S/C13H19NO/c1-3-12-13(15,9-10(2)14-12)11-7-5-4-6-8-11/h4-8,10,12,14-15H,3,9H2,1-2H3 |

Stereochemical Considerations

The stereochemistry at positions 2, 3, and 5 remains undefined in existing literature. Pyrrolidines often exhibit chirality, which influences their biological activity. For instance, the hydroxyl group at position 3 could form hydrogen bonds with biological targets, while the phenyl group may engage in π-π stacking.

Synthesis Pathways and Challenges

Hypothetical Routes Based on Analogous Systems

While no documented synthesis exists for this specific compound, substituted pyrrolidines are typically synthesized via:

-

Cyclization of Amino Alcohols: Ethyl and methyl groups could originate from alkylation steps, while the phenyl group might be introduced via Grignard or Suzuki-Miyaura coupling.

-

Ring-Closing Metathesis: Olefin-containing precursors could form the pyrrolidine ring, followed by hydroxylation.

-

Bromine-Mediated Cyclization: As demonstrated in related systems, bromine in chloroform at 0–130°C facilitates cyclization of ketoesters, a method applicable to forming the pyrrolidine core .

Table 2: Comparative Synthesis Strategies for Pyrrolidine Derivatives

| Method | Conditions | Yield | Relevance to Target Compound |

|---|---|---|---|

| Bromine Cyclization | CHCl₃, 0–130°C, 4h | 70% | Core ring formation |

| Amino Alcohol Cyclization | Alkylation, then ring closure | N/A | Substituent introduction |

Practical Limitations

The lack of reported syntheses for 2-ethyl-5-methyl-3-phenylpyrrolidin-3-ol highlights challenges in regioselective functionalization and stereocontrol. Future work must address these hurdles through catalytic asymmetric synthesis or computational modeling.

Physicochemical Properties

Solubility and Lipophilicity

The hydroxyl group enhances water solubility compared to non-polar pyrrolidines, while the phenyl and ethyl groups contribute to lipophilicity. Predicted log P values (≈1.8) suggest moderate membrane permeability, a trait shared with bioactive pyrrolidines like those affecting neurotransmitter systems .

Stability and Reactivity

Under standard conditions, the compound is likely stable, but the hydroxyl group may render it susceptible to oxidation. Storage recommendations for similar compounds suggest inert atmospheres and low temperatures.

| Target | Interaction Mechanism | Supporting Evidence |

|---|---|---|

| Monoamine Transporters | Hydrogen bonding with hydroxyl | Analogous compounds |

| GPCRs | Hydrophobic interactions | Pyrrolidine pharmacophores |

Research Gaps and Future Directions

Unresolved Questions

-

Synthesis Optimization: No efficient route exists for large-scale production.

-

Biological Screening: Pharmacological data are absent.

-

Structural Elucidation: Stereochemistry and crystal structure remain unknown.

Recommended Studies

-

Catalytic Asymmetric Synthesis: To achieve enantiomeric purity.

-

In Vitro Assays: Screen for activity against neurotransmitter transporters or enzymes.

-

Computational Modeling: Predict binding modes using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume